2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide
Description
2-(3-(4-Bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic triazolopyrimidine derivative characterized by a triazolo[4,5-d]pyrimidin core substituted with a 4-bromophenyl group at position 3 and an acetamide-linked 2,3-dimethylphenyl moiety at position 4. This structure integrates a brominated aromatic system and a dimethyl-substituted phenyl group, which may influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2/c1-12-4-3-5-16(13(12)2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNRXUTKQUFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility. It has been extensively studied and is considered a “druggable” target with promising results from early-phase clinical trials of c-Met targeting agents.
Mode of Action
The compound interacts with its target, the c-Met receptor, by binding to it and inhibiting its function. This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular processes.
Biochemical Pathways
The compound’s action affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of the c-Met receptor, which disrupts the HGF/c-Met signaling pathway. This disruption can lead to the inhibition of cancer cell growth and proliferation. Some compounds with similar structures have been tested for antiproliferative activities against various human cancer cell lines.
Biological Activity
The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's structure is characterized by a triazolo-pyrimidine core substituted with bromophenyl and dimethylphenyl moieties. Its molecular formula is , with a molecular weight of approximately 396.27 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar triazole derivatives, indicating that compounds with a triazole moiety often exhibit significant activity against Gram-positive bacteria. For instance, compounds derived from triazoles have shown minimum inhibitory concentration (MIC) values as low as 4.0 µg/mL against Staphylococcus aureus . The compound is hypothesized to act similarly due to its structural similarities.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 4.0 | High |
| Compound B | Escherichia coli | 10.0 | Moderate |
| Compound C | Pseudomonas aeruginosa | 15.0 | Low |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Compounds similar to the one discussed have been reported to inhibit fungal growth effectively, particularly against Candida albicans. The mechanism typically involves the disruption of ergosterol synthesis in fungal cell membranes .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. For example, certain triazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these compounds range from 6.2 µM to over 40 µM depending on the specific derivative and cancer type .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound D | MCF-7 | 27.3 | Moderate |
| Compound E | HCT-116 | 6.2 | High |
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- DNA Interaction : Similar compounds have been shown to intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some triazole derivatives induce oxidative stress in cells, contributing to their anticancer effects.
Case Studies
- Antibacterial Study : A study involving a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus, with a notable increase in efficacy observed when bromine was present at the para position .
- Anticancer Study : Another investigation revealed that specific substitutions on the triazole ring led to increased cytotoxicity against MCF-7 cells, suggesting that structural optimization could yield more potent anticancer agents .
Scientific Research Applications
Medicinal Chemistry
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
A study conducted on various pyrazole derivatives demonstrated that compounds similar to 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC values for these compounds were found to be considerably lower than those of standard drugs like diclofenac, indicating a strong anti-inflammatory potential .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | COX-1 IC (nM) | COX-2 IC (nM) | Reference |
|---|---|---|---|
| 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol | 0.1664 | 0.0370 | Moneer et al., 2016 |
| Diclofenac | 0.2272 | 0.0469 | Moneer et al., 2016 |
Agrochemicals
The compound has also been explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Case Study: Herbicidal Activity
Research has indicated that derivatives of pyrazole compounds can effectively disrupt plant growth by inhibiting key enzymes involved in the biosynthesis of essential plant hormones. This mechanism can be leveraged to develop selective herbicides that target weeds without harming crops .
Material Science
In material science, 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol is being studied for its role in synthesizing novel polymeric materials with enhanced properties.
Case Study: Polymer Synthesis
Recent studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The resulting materials are suitable for applications in packaging and construction .
Analytical Chemistry
The compound's unique structure allows it to serve as a useful reagent in analytical chemistry, particularly in the development of sensors for detecting various analytes.
Case Study: Sensor Development
Innovative sensor technologies utilizing derivatives of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol have been developed for the detection of heavy metals in environmental samples, showcasing its versatility beyond traditional applications .
Comparison with Similar Compounds
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide ()
- Core Structure : Shares the triazolo[4,5-d]pyrimidin-7-one backbone.
- Substituents :
- Position 3: Benzyl group (vs. 4-bromophenyl in the target compound).
- Position 6: Acetamide linked to 2-chlorobenzyl (vs. 2,3-dimethylphenyl).
- The 2-chlorobenzyl substituent may increase lipophilicity (log P) relative to 2,3-dimethylphenyl due to chlorine’s higher electronegativity .
(R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide ()
- Core Structure : Pyrimido[4,5-d]pyrimidin-2-one fused with a diazepine ring.
- Substituents :
- Position 3: Benzyl and methylpyridinyl groups.
- Key Differences :
Physicochemical and Electronic Properties
Table 1: Comparative Physicochemical Profiles
- Key Observations: The target compound’s 4-bromophenyl group increases molecular weight and log P compared to the benzyl analogue (), likely reducing aqueous solubility but enhancing membrane permeability .
Structure-Activity Relationship (SAR) Insights
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?
Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization with bromophenyl and acetamide groups. Key steps include:
- Core Formation : Cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents (e.g., sodium azide) under reflux in polar aprotic solvents (DMF or DMSO) .
- Substituent Introduction : Suzuki-Miyaura coupling for bromophenyl group attachment, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Acetamide Coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (amidation) 80–100°C (core formation) | Prevents decomposition, ensures regioselectivity |
| Solvent | DMF, DCM, or THF | Enhances reagent solubility and reaction kinetics |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and yield |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons in the bromophenyl group resonate at δ 7.3–7.8 ppm, while the acetamide NH appears at δ 8.5–9.0 ppm .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at ~480–500 m/z) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹, oxo group) and N-H bend (~3300 cm⁻¹, acetamide) .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., CDKs) using fluorescence-based ATP competition assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Microbial Susceptibility : Broth microdilution for antimicrobial activity against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer :
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst) and identify interactions. For example, a 2³ factorial design can reduce trial runs by 50% while optimizing Pd catalyst loading .
- In Situ Monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .
Q. How should structure-activity relationship (SAR) studies be designed to identify key functional groups?
Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-bromophenyl with chloro/fluoro variants) .
- Biological Profiling : Compare IC₅₀ values across analogs using dose-response curves (see example table):
| Analog | Substituent (R) | IC₅₀ (CDK2 Inhibition) |
|---|---|---|
| 1 | 4-Bromophenyl | 0.8 µM |
| 2 | 4-Chlorophenyl | 1.2 µM |
| 3 | 4-Fluorophenyl | 2.5 µM |
| Data extrapolated from triazolopyrimidine analogs in . |
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Q. How can discrepancies in biological activity data across studies be resolved?
Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase panels) to identify outliers. Use statistical tools (ANOVA, t-tests) to assess significance .
- Assay Standardization : Control variables (e.g., cell passage number, ATP concentration) to minimize inter-lab variability .
- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What computational strategies are effective for predicting target interactions and metabolic stability?
Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., CDK2) for 100 ns to assess binding stability .
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target: 2–4), CYP450 inhibition, and bioavailability .
- Metabolite Identification : Employ in silico tools (Meteor Nexus) to predict Phase I/II metabolites, guiding LC-MS/MS method development .
Methodological Notes
- Contradiction Handling : Conflicting cytotoxicity data may arise from cell-line-specific expression of efflux pumps (e.g., P-gp). Verify using ABC transporter inhibitors (e.g., verapamil) .
- Safety : While not classified as hazardous (per ), handle with standard PPE (gloves, fume hood) due to limited toxicological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
